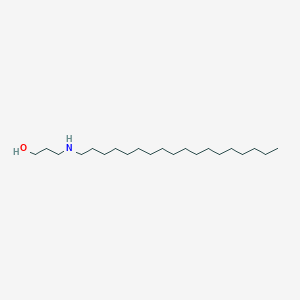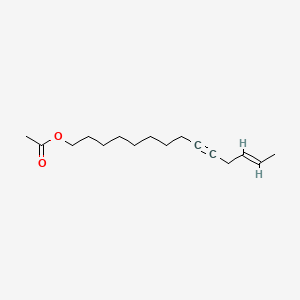
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a carbazole moiety and a chlorophenyl group connected through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine typically involves the condensation reaction between 9H-carbazole-3-carbaldehyde and 2-chloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(9H-Carbazol-3-yl)-1-(2-bromophenyl)methanimine
- (E)-N-(9H-Carbazol-3-yl)-1-(2-fluorophenyl)methanimine
- (E)-N-(9H-Carbazol-3-yl)-1-(2-methylphenyl)methanimine
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs
Eigenschaften
CAS-Nummer |
72149-07-6 |
|---|---|
Molekularformel |
C19H13ClN2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
N-(9H-carbazol-3-yl)-1-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-17-7-3-1-5-13(17)12-21-14-9-10-19-16(11-14)15-6-2-4-8-18(15)22-19/h1-12,22H |
InChI-Schlüssel |
CKNNXINZULIYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

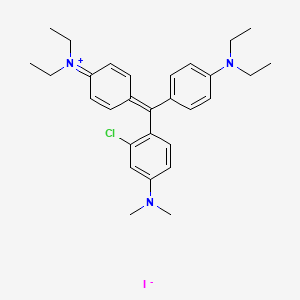

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
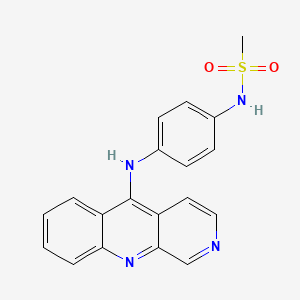
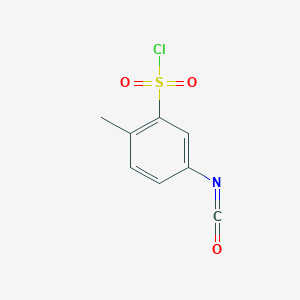

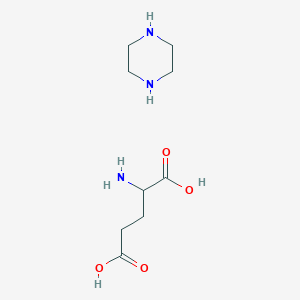


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
